molecular formula C35H52O14 B000006 Erysimoside CAS No. 7082-34-0

Erysimoside

Cat. No.: B000006
CAS No.: 7082-34-0
M. Wt: 696.8 g/mol
InChI Key: KQBVSIZPUWODNU-VRQSBXMXSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Erysimoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .

Comparison with Similar Compounds

Uniqueness: Erysimoside is unique due to its specific glycosylation pattern, which affects its binding affinity and potency. This distinct structure allows for different pharmacokinetic and pharmacodynamic properties compared to other cardiac glycosides .

Biological Activity

Erysimoside is a cardiac glycoside primarily derived from plants in the genus Erysimum, particularly E. cheiranthoides. This compound has garnered attention due to its significant biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and ecological significance.

This compound's structure allows it to function as an inhibitor of the Na+/K+-ATPase enzyme, which is crucial for maintaining ion balance across cell membranes. By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides such as digitoxigenin and strophanthidin, but this compound has a unique glycosylation pattern that affects its binding affinity and pharmacokinetic properties .

Biological Activity in Plant Defense

This compound plays a vital role in the defense strategies of Erysimum species against herbivores. The presence of cardenolides like this compound serves as a deterrent to various herbivores, including specialist insects such as Pieris rapae (cabbage butterfly) and Plutella xylostella (diamondback moth). These insects have developed detoxification mechanisms to cope with glucosinolates but show increased susceptibility to cardenolides .

Table 1: Comparative Analysis of Cardenolides in Erysimum cheiranthoides

CardenolideAbundance in TissuesFunction
This compoundHigh in young leavesFeeding deterrent
DigitoxigeninModerate in reproductive tissuesCardiac activity enhancement
StrophanthidinLow in senescing leavesGeneral plant defense

Ecological Implications

The dual production of glucosinolates and cardenolides in Erysimum species suggests an evolutionary adaptation that enhances their survival against a range of herbivores. Research indicates that while glucosinolates deter some pests, cardenolides provide a complementary defense against others, allowing for a broader spectrum of protection .

Field experiments have shown that leaf extracts containing this compound can inhibit Na+/K+-ATPase activity in various organisms, indicating its potential ecological impact beyond just herbivore deterrence .

Case Studies and Research Findings

  • Herbivore Resistance : A study demonstrated that this compound effectively reduced feeding rates of P. rapae, highlighting its role as an oviposition deterrent. The concentration of cardenolides was found to be highest in young leaves, aligning with optimal defense theory .
  • Phytochemical Diversification : Research on the genetic basis for cardenolide biosynthesis revealed that E. cheiranthoides serves as a model organism for understanding the evolutionary dynamics of these compounds. The study identified nearly 100 different cardenolide structures across 48 Erysimum species, showcasing significant chemical diversity .
  • Therapeutic Potential : Investigations into the medicinal properties of this compound have suggested its potential use in treating heart conditions due to its ability to modulate cardiac function through Na+/K+-ATPase inhibition. This aspect opens avenues for further pharmacological research into its applications in human health .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVSIZPUWODNU-VRQSBXMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318260
Record name Erysimoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7082-34-0
Record name Erysimoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7082-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erysimoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erysimoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERYSIMOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CV79Z4ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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